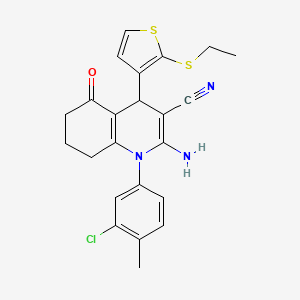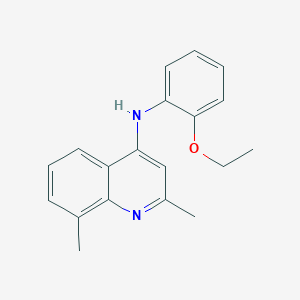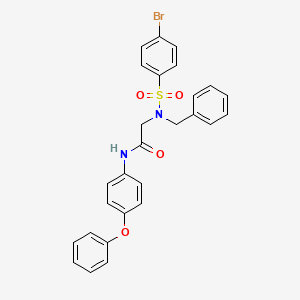
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide typically involves multiple steps:
Formation of the sulfonamide group: This can be achieved by reacting 4-bromobenzenesulfonyl chloride with benzylamine under basic conditions to form N-benzyl-4-bromobenzenesulfonamide.
Acylation reaction: The N-benzyl-4-bromobenzenesulfonamide is then reacted with 4-phenoxyphenylacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid derivative.
Substitution: The bromine atom on the benzene ring is a reactive site for nucleophilic substitution reactions, which can lead to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfonic acid derivatives.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as an antimicrobial agent due to its sulfonamide group.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is likely related to its ability to interact with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the synthesis of folic acid in bacteria. This leads to the antimicrobial activity of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simple sulfonamide with antimicrobial properties.
Sulfamethoxazole: A more complex sulfonamide used in combination with trimethoprim as an antibiotic.
N-(4-Phenoxyphenyl)acetamide: A related compound without the sulfonamide group.
Uniqueness
2-(N-Benzyl4-bromobenzenesulfonamido)-N-(4-phenoxyphenyl)acetamide is unique due to the presence of both benzyl and phenoxyphenyl groups, which may confer additional biological activity and specificity compared to simpler sulfonamides.
Propriétés
Formule moléculaire |
C27H23BrN2O4S |
|---|---|
Poids moléculaire |
551.5 g/mol |
Nom IUPAC |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C27H23BrN2O4S/c28-22-11-17-26(18-12-22)35(32,33)30(19-21-7-3-1-4-8-21)20-27(31)29-23-13-15-25(16-14-23)34-24-9-5-2-6-10-24/h1-18H,19-20H2,(H,29,31) |
Clé InChI |
SRPOBZDIVGXPMH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


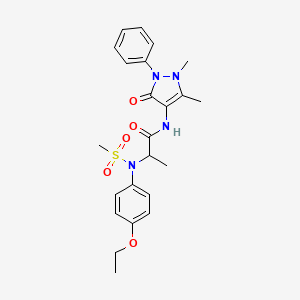
![methyl 4-{5-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15033438.png)

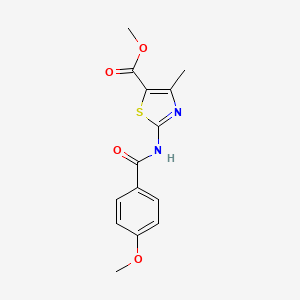
![{(2E)-2-[(2E)-(5-bromo-2-{[(4-methoxyphenyl)carbonyl]oxy}benzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B15033443.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15033448.png)
![(2Z)-2-[(3,5-dichlorophenyl)imino]-N-(3-ethoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B15033453.png)
![N-[(1Z)-3-{[3-(1H-imidazol-1-yl)propyl]amino}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]furan-2-carboxamide](/img/structure/B15033461.png)
![2-((5Z)-5-{1-[2-(4-fluoroanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)ethanesulfonic acid](/img/structure/B15033467.png)
acetate](/img/structure/B15033469.png)
![prop-2-en-1-yl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15033479.png)

